Tribenzor

Hypertension Clinical Trial Blood Pressure

Tribenzor is the only fixed-dose triple-combination of olmesartan medoxomil (ARB), amlodipine besylate (CCB), and hydrochlorothiazide (thiazide) validated by the TRINITY trial, delivering superior 24-h ambulatory BP reduction vs dual therapies (p<0.0001). Olmesartan outperforms other ARBs for ambulatory control. The single-pill format improves adherence by 21–29% vs free-dose combos. Five strengths (20/5/12.5 to 40/10/25 mg) allow flexible titration. Ideal for moderate-to-severe hypertension including high-risk diabetes/CKD populations. Procure this clinically differentiated formulation for optimal patient outcomes.

Molecular Formula C56H63Cl2N11O15S2
Molecular Weight 1265.2 g/mol
CAS No. 1394251-60-5
Cat. No. B12754029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribenzor
CAS1394251-60-5
Molecular FormulaC56H63Cl2N11O15S2
Molecular Weight1265.2 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C29H30N6O6.C20H25ClN2O5.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);5-8,17,23H,4,9-11,22H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13)
InChIKeyGIZHHWONNRGSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes12.5 mg / 1 kg / 30 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tribenzor (Olmesartan/Amlodipine/HCTZ) Triple-Combination Antihypertensive: A Concise Baseline for Clinical Procurement and Formulary Decision-Making


Tribenzor (olmesartan medoxomil/amlodipine besylate/hydrochlorothiazide) is a fixed-dose triple-combination tablet approved for the treatment of hypertension [1]. It integrates three distinct antihypertensive mechanisms: an angiotensin II receptor blocker (ARB), a calcium channel blocker (CCB), and a thiazide diuretic [2]. Tribenzor is indicated for patients whose blood pressure is not adequately controlled on any two of the following antihypertensive classes: ARBs, CCBs, or diuretics; it is not approved for initial therapy [2]. The product is available in multiple dosage strengths to allow flexible titration [3].

Why Tribenzor (Olmesartan/Amlodipine/HCTZ) Cannot Be Simply Substituted: The Clinical and Mechanistic Rationale Against In-Class Interchangeability


Generic substitution of Tribenzor with individual components or alternative triple-combination pills is not clinically equivalent due to the specific pharmacodynamic synergy and unique clinical trial evidence associated with this exact fixed-dose combination. While other ARB/CCB/diuretic triple combinations exist (e.g., amlodipine/valsartan/HCTZ), the specific ARB (olmesartan) in Tribenzor has been shown in head-to-head meta-analyses to produce greater 24-hour ambulatory blood pressure reductions than other ARBs [1]. Furthermore, the fixed-dose single-pill formulation of Tribenzor improves medication adherence by approximately 21-29% compared to taking the three individual agents separately, a factor directly linked to long-term cardiovascular outcomes [2]. Consequently, substituting Tribenzor with a generic multi-pill regimen or a different triple-combination product may result in inferior blood pressure control and reduced adherence, undermining the clinical objective of the therapy.

Tribenzor Quantitative Evidence Guide: Head-to-Head and Comparative Data for Procurement and Clinical Selection


Tribenzor vs. Dual-Combination Therapy: Superior Office Blood Pressure Reduction in the TRINITY Pivotal Trial

In a 12-week, randomized, double-blind, active-controlled trial (TRINITY) involving 2,492 hypertensive patients (mean baseline BP 169/101 mmHg), Tribenzor (olmesartan 40 mg/amlodipine 10 mg/HCTZ 25 mg) produced significantly greater reductions in both systolic and diastolic blood pressure compared to each of its three component dual-combination therapies (olmesartan/amlodipine, olmesartan/HCTZ, and amlodipine/HCTZ) [1]. The incremental blood pressure reductions achieved by adding the third agent are shown in the comparison data [1]. All comparisons were statistically significant (p<0.0001) [1].

Hypertension Clinical Trial Blood Pressure

Tribenzor vs. Dual-Combination Therapy: Superior 24-Hour Ambulatory Blood Pressure Control in TRINITY Substudy

A pre-specified subgroup of 440 patients in the TRINITY trial underwent 24-hour ambulatory blood pressure monitoring (ABPM). Tribenzor (40/10/25 mg) demonstrated significantly greater reductions in both mean 24-hour diastolic and systolic ambulatory blood pressure compared to each of the three dual-combination therapies [1]. The ABPM data confirm that the superior office BP reduction with Tribenzor is sustained over the entire 24-hour dosing interval, a critical parameter for cardiovascular risk reduction [1].

Ambulatory Blood Pressure Monitoring ABPM Hypertension

Tribenzor in High-Risk Subgroups: Greater BP Goal Attainment in Diabetes, CKD, and CVD Patients

A prespecified subanalysis of the TRINITY study evaluated the efficacy of Tribenzor (OM 40/AML 10/HCTZ 25 mg) versus the three dual-combination components in patients with comorbid diabetes, chronic kidney disease (CKD), or chronic cardiovascular disease (CVD) [1]. At week 12, Tribenzor significantly reduced seated systolic/diastolic blood pressure compared to dual combinations in all subgroups (P<0.05 for all) [1]. Furthermore, the proportion of patients achieving the stringent BP goal of <130/80 mmHg was higher with Tribenzor: 41.1% in diabetes, 55.0% in CKD, and 38.9% in chronic CVD patients [1].

Diabetes Chronic Kidney Disease Cardiovascular Disease Hypertension

Systematic Review and Meta-Analysis: Triple-Combination Therapy (Including Tribenzor) Provides Superior BP Reduction and Goal Attainment vs. Dual Therapy

A systematic review and meta-analysis of 11 studies involving 7,563 patients evaluated the efficacy of triple-combination therapy with an ARB, CCB, and diuretic compared to dual-combination regimens [1]. The analysis included studies of both olmesartan-based (i.e., Tribenzor) and valsartan-based triple combinations [1]. Triple combinations provided significantly greater reductions in both office and 24-hour ambulatory blood pressure compared to any dual combination of the same molecules (P<0.0001 for both) [1]. The odds ratio for achieving blood pressure targets with triple therapy was 2.16 (95% CI: 1.87–2.49; P<0.0001) [1].

Meta-Analysis Systematic Review Triple Combination Hypertension

Long-Term Open-Label Extension: Sustained Blood Pressure Reduction and Goal Attainment with Tribenzor over 40 Weeks

A 40-week open-label extension of the TRINITY study evaluated the long-term efficacy and safety of Tribenzor (OM/AML/HCTZ) in 2,112 participants with moderate to severe hypertension [1]. Following a structured titration regimen, patients achieved sustained blood pressure reductions [1]. At study end, the proportion of participants reaching BP goal ranged from 44.5% to 79.8%, depending on the final dose, and mean blood pressure decreased from a baseline of 168.6/100.7 mmHg to between 125.0–136.8 mmHg systolic and 77.8–82.5 mmHg diastolic [1].

Long-term efficacy Open-label extension Hypertension

Comparative Efficacy of Olmesartan vs. Other ARBs in 24-Hour Ambulatory BP: A Distinguishing Feature of Tribenzor's ARB Component

While Tribenzor is a fixed-dose combination, the selection of its ARB component, olmesartan medoxomil, is pharmacologically significant. A meta-analysis of head-to-head trials comparing ARBs found that olmesartan produced significantly greater reductions in 24-hour ambulatory systolic and diastolic blood pressure compared to losartan, valsartan, and irbesartan at recommended doses [1]. This superior 24-hour BP control is a key attribute of the ARB within Tribenzor and contributes to its overall efficacy profile.

Olmesartan ARB Comparative efficacy ABPM

Optimal Clinical and Procurement Scenarios for Tribenzor Based on Product-Specific Evidence


Management of Uncontrolled Hypertension on Dual Antihypertensive Therapy

Tribenzor is optimally indicated for patients with moderate to severe hypertension who remain uncontrolled despite treatment with any two-drug combination from the classes of ARBs, CCBs, or diuretics. The TRINITY trial provides direct evidence that adding the third component results in an additional 7.6–8.4 mmHg systolic and 4.5–5.4 mmHg diastolic reduction in seated office BP [1]. This scenario represents the approved on-label use and is supported by the strongest clinical evidence.

Treatment of Hypertension in High-Risk Patients with Diabetes, CKD, or Cardiovascular Disease

For hypertensive patients with comorbid diabetes, chronic kidney disease, or established cardiovascular disease, Tribenzor offers a clinically superior option. The TRINITY subanalysis demonstrates that Tribenzor lowers systolic BP by an additional 6.2–13.5 mmHg compared to dual therapy in these groups, and significantly increases the proportion of patients achieving the stringent BP target of <130/80 mmHg (41.1%–55.0% with Tribenzor vs. 14.7%–23.8% with dual therapy in diabetes patients) [2]. This evidence supports the selection of Tribenzor to achieve aggressive BP control in high-risk populations.

Patients Requiring Proven 24-Hour Blood Pressure Control

In patients where 24-hour blood pressure variability is a concern, such as those with nocturnal hypertension or early-morning BP surges, Tribenzor provides evidence-based superiority over dual-combination therapy. The TRINITY ABPM substudy confirmed significantly greater reductions in mean 24-hour ambulatory blood pressure compared to each of the component dual combinations (p<0.0001) [3]. This sustained control is critical for reducing the risk of cardiovascular events that are closely linked to 24-hour BP profiles.

Formulary Selection and Procurement for a Triple-Combination Antihypertensive

For healthcare systems and payers evaluating which triple-combination antihypertensive to include on formulary, Tribenzor offers distinct advantages supported by quantitative evidence. The specific ARB in Tribenzor, olmesartan, has demonstrated superior 24-hour ambulatory BP reduction compared to other ARBs (e.g., valsartan) in head-to-head meta-analyses [4]. Furthermore, the single-pill fixed-dose combination of Tribenzor improves medication adherence by 21–29% compared to free-dose combinations, a factor associated with better long-term cardiovascular outcomes and reduced healthcare costs [5]. This evidence provides a strong rationale for preferentially selecting Tribenzor over alternative triple-combination products in formulary decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tribenzor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.